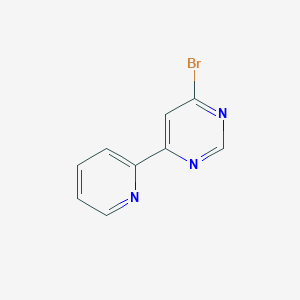

4-Brom-6-(2-pyridyl)pyrimidin

Übersicht

Beschreibung

4-Bromo-6-(2-pyridyl)pyrimidine is a heterocyclic compound . It has a molecular formula of C9H6BrN3 and a molecular weight of 236.07 .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis

The molecular structure of 4-Bromo-6-(2-pyridyl)pyrimidine is represented by the InChI code1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H . Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical and Chemical Properties Analysis

4-Bromo-6-(2-pyridyl)pyrimidine has a molecular weight of 236.07 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Pharmakologische Anwendungen

Pyrimidinderivate, einschließlich „4-Brom-6-(2-pyridyl)pyrimidin“, werden aufgrund ihrer hohen strukturellen Vielfalt in therapeutischen Disziplinen breit eingesetzt . Sie zeigen eine breite Palette biologischer Aktivitäten, darunter die Modulation von myeloischer Leukämie, Brustkrebs, idiopathischer Lungenfibrose, antimikrobielle, antifungale, antiparasitäre, diuretische, Antitumor-, Antifilarial-, DNA-Topoisomerase-II-Inhibitoren, antituberkulare Mittel, antimalarielle und antiplasmodiale, entzündungshemmende und analgetische Aktivitäten, Anti-HIV, kardiovaskuläre Mittel und Antihypertensiva, Antiulkusmittel, Haarausfallerkrankungen, Kalzium-sensorische Rezeptorantagonisten, DPP-IV-Inhibitoren, Antidiabetika, potente Adenosin-A2a-Rezeptor-agonistische oder antagonistische Wirkung, TLR8- oder Interferon-beta (IFN-β)-Modulatoren, Gefäßrelaxation für die okuläre Ziliarkarterie und Neuroprotektion auf die retinalen Ganglienzellen, 3-Hydroxy-3-Methylglutaryl-Coenzym A (HMG-CoA)-Reduktase-Inhibitoren und Koronare Herzkrankheitstherapeutika, Antikrebsmittel, Schlüsselzwischenprodukt für Vitamin B1, Pyruvat-Dehydrogenase-Kinase-Inhibitoren .

Synthetische Ansätze

Die synthetischen Ansätze, die bei der Herstellung pharmakologisch aktiver, dekorierter Diazine mit besonderem Augenmerk auf Pyrimidine (nicht-fusionierte substituierte Formen) angewendet werden, die mit klinischen Anwendungen ausgestattet sind . Dies beinhaltet die Synthese von „this compound“.

Biologische Anwendungen

Pyrazolderivate, zu denen auch „this compound“ gehört, sind eine spezielle Klasse von N-heterocyclischen Verbindungen (NHCps), die einen heteroaromatischen fünfgliedrigen Ring mit zwei benachbarten Stickstoffatomen in der Ringstruktur tragen . Diese Verbindungen weisen vielfältige und wertvolle synthetische, biologische und photophysikalische Eigenschaften auf .

Industrielle Anwendungen

Bipyridine und ihre Derivate, einschließlich „this compound“, werden in zahlreichen Anwendungen als grundlegende Bestandteile eingesetzt, darunter biologisch aktive Moleküle, Liganden in der Übergangsmetallkatalyse, Photosensibilisatoren, Viologene und in supramolekularen Strukturen .

Materialwissenschaftliche Anwendungen

“this compound“ und seine Derivate werden in der Materialwissenschaft aufgrund ihrer nachgewiesenen Anwendbarkeit und Vielseitigkeit als synthetische Zwischenprodukte bei der Herstellung relevanter Chemikalien eingesetzt .

Zukünftige Richtungen

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in the hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites, the introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of pharmacological effects, including anticancer activity . Therefore, it is plausible that 4-Bromo-6-(2-pyridyl)pyrimidine may interact with targets involved in cell proliferation and survival.

Mode of Action

For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators

Biochemical Pathways

For instance, some pyrimidine derivatives have been found to inhibit the synthesis of DNA and RNA

Result of Action

For instance, some pyrimidine derivatives have been found to induce cell death by apoptosis

Biochemische Analyse

Biochemical Properties

4-Bromo-6-(2-pyridyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the active site of these enzymes, 4-Bromo-6-(2-pyridyl)pyrimidine inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins involved in signal transduction pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of 4-Bromo-6-(2-pyridyl)pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis by inhibiting cyclin-dependent kinases . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. These effects make 4-Bromo-6-(2-pyridyl)pyrimidine a promising candidate for cancer therapy research.

Molecular Mechanism

At the molecular level, 4-Bromo-6-(2-pyridyl)pyrimidine exerts its effects through several mechanisms. The compound binds to the active site of cyclin-dependent kinases, preventing their phosphorylation activity . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, 4-Bromo-6-(2-pyridyl)pyrimidine can modulate gene expression by affecting transcription factors and other regulatory proteins involved in signal transduction pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-(2-pyridyl)pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to 4-Bromo-6-(2-pyridyl)pyrimidine can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Bromo-6-(2-pyridyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclin-dependent kinases and induces cell cycle arrest without causing significant toxicity . At higher doses, 4-Bromo-6-(2-pyridyl)pyrimidine can cause adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

4-Bromo-6-(2-pyridyl)pyrimidine is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as cyclin-dependent kinases, modulating their activity and affecting downstream metabolic processes . Additionally, 4-Bromo-6-(2-pyridyl)pyrimidine may influence metabolic flux and metabolite levels by altering gene expression and protein activity.

Transport and Distribution

Within cells and tissues, 4-Bromo-6-(2-pyridyl)pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . This distribution is crucial for its activity, as it allows 4-Bromo-6-(2-pyridyl)pyrimidine to reach its target enzymes and exert its biochemical effects.

Subcellular Localization

The subcellular localization of 4-Bromo-6-(2-pyridyl)pyrimidine is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other proteins involved in signal transduction pathways . Post-translational modifications and targeting signals may also play a role in directing 4-Bromo-6-(2-pyridyl)pyrimidine to specific cellular compartments, further influencing its biochemical properties and effects.

Eigenschaften

IUPAC Name |

4-bromo-6-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNMUCASPQDVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)

![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)

![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)